Amide Derivative as an α-Glucosidase Inhibitor Component: Compositional Specificity
The amide derivative of the target compound, (3,6-dioxo-piperazin-2-yl)-acetic acid amide, is a specific component in a patented α-glucosidase inhibitory composition. The patent does not provide an IC50 value for the amide alone, but its inclusion in a 5-component mixture is distinguished from the use of other DKPs, such as aspartame-derived DKPs (e.g., 5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid, which are known α-glucosidase inhibitors but are associated with gastrointestinal side effects [1]. The claimed composition is designed to lower these side effects while maintaining inhibition [1]. This demonstrates a specific application where the (3,6-dioxo-piperazin-2-yl)-acetic acid scaffold, in its amide form, is preferred over alternative DKP-based α-glucosidase inhibitors due to a more favorable side effect profile in a defined mixture [1].
| Evidence Dimension | Inclusion in α-glucosidase inhibitory composition |
|---|---|
| Target Compound Data | Component of a 5-part composition (including adenine, 3-hydroxy-dl-proline, nicotinic acid, and 2-ethylhexyl heptanoate) |
| Comparator Or Baseline | Alternative DKP-based α-glucosidase inhibitors (e.g., 5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid, known to cause flatulence and diarrhea |
| Quantified Difference | Not quantified in patent; the differentiator is the claimed lower side-effect profile in the composition |
| Conditions | In vitro α-glucosidase inhibition assay (patent US 10,159,668) |
Why This Matters
For research programs targeting α-glucosidase with reduced gastrointestinal side effects, the (3,6-dioxo-piperazin-2-yl)-acetic acid scaffold is a critical component, distinguishing it from other DKP-based inhibitors.
- [1] US Patent No. 10,159,668. (2018). Pharmaceutical composition for inhibiting alpha-glucosidase. View Source
